Benzene; ethyl 2-{[4-(benzenesulfonyl)-5-chloro-1,3-thiazol-2-yl]amino}-4-phenylthiophene-3-carboxylate
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Overview
Description
Benzene; ethyl 2-{[4-(benzenesulfonyl)-5-chloro-1,3-thiazol-2-yl]amino}-4-phenylthiophene-3-carboxylate is a complex organic compound that features a combination of benzene, thiazole, and thiophene rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzene; ethyl 2-{[4-(benzenesulfonyl)-5-chloro-1,3-thiazol-2-yl]amino}-4-phenylthiophene-3-carboxylate typically involves multiple steps, including the formation of the thiazole and thiophene rings, followed by their functionalization. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild conditions and functional group tolerance.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems could enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Benzene; ethyl 2-{[4-(benzenesulfonyl)-5-chloro-1,3-thiazol-2-yl]amino}-4-phenylthiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and catalyst choice are crucial for achieving the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Benzene; ethyl 2-{[4-(benzenesulfonyl)-5-chloro-1,3-thiazol-2-yl]amino}-4-phenylthiophene-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and infections.
Industry: Utilized in the development of advanced materials with specific properties
Mechanism of Action
The mechanism of action of Benzene; ethyl 2-{[4-(benzenesulfonyl)-5-chloro-1,3-thiazol-2-yl]amino}-4-phenylthiophene-3-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor to modulate its signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Benzene derivatives: Compounds with similar benzene ring structures.
Thiazole derivatives: Compounds containing the thiazole ring.
Thiophene derivatives: Compounds featuring the thiophene ring.
Uniqueness
Benzene; ethyl 2-{[4-(benzenesulfonyl)-5-chloro-1,3-thiazol-2-yl]amino}-4-phenylthiophene-3-carboxylate is unique due to its combination of multiple ring systems and functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .
Properties
IUPAC Name |
benzene;ethyl 2-[[4-(benzenesulfonyl)-5-chloro-1,3-thiazol-2-yl]amino]-4-phenylthiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17ClN2O4S3.C6H6/c1-2-29-21(26)17-16(14-9-5-3-6-10-14)13-30-19(17)24-22-25-20(18(23)31-22)32(27,28)15-11-7-4-8-12-15;1-2-4-6-5-3-1/h3-13H,2H2,1H3,(H,24,25);1-6H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUIKWYCTVRXKSH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC=C1C2=CC=CC=C2)NC3=NC(=C(S3)Cl)S(=O)(=O)C4=CC=CC=C4.C1=CC=CC=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H23ClN2O4S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
583.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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